molecular formula C35H36N2O15 B147771 Pradimicin FB CAS No. 131426-61-4

Pradimicin FB

Cat. No. B147771
M. Wt: 724.7 g/mol
InChI Key: YLKHGLQUCDIHFA-VKUZSMOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin FB is a complex glycosidic antibiotic that exhibits potent antifungal activity against a wide range of fungi. It was first isolated from the fermentation broth of Actinomadura hibisca in 1988. Since then, extensive research has been carried out to understand its synthesis, mechanism of action, and potential applications in the field of medicine and agriculture.

Scientific Research Applications

Antifungal Properties

  • Pradimicins, including Pradimicin FB, have shown broad-spectrum in vitro antifungal activity against various pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and more. They act by binding to D-mannosides of fungal cell walls, disrupting cell membrane integrity (Walsh & Giri, 2005).

Antiviral Activities

  • Pradimicin A, closely related to Pradimicin FB, has been researched as a potential treatment for infections with highly glycosylated viruses like HIV. It exhibits selective inhibitory activity against HIV by interacting with HIV-1 gp120, preventing virus transmission (Balzarini et al., 2006).

Anticancer Potential

  • Pradimicin-IRD, another derivative, has shown anticancer activities in colon cancer cells. It induces DNA damage, apoptosis, and cell cycle arrest, suggesting its potential as a DNA-damaging agent in cancer therapy (Almeida et al., 2019).

Mechanism of Action and Structural Insights

  • The mechanism of action of pradimicins, including FB, involves the formation of a ternary complex with D-mannoside and calcium, leading to antifungal effects. The structural uniqueness of pradimicins, featuring a dihydrobenzo[α]naphthacenequinone aglycone, plays a critical role in their biological activities (Kim et al., 2007).

Glycobiology Research

  • Pradimicins are unique for their Ca2+-dependent recognition of D-mannose, making them valuable tools in glycobiological research. They serve as natural carbohydrate receptors and offer insights into the mechanisms of carbohydrate recognition (Nakagawa, 2020).

Resistance Mechanisms

  • Studies on yeast resistance to pradimicin have revealed insights into the cellular mechanisms of drug resistance. A point mutation in the histidine-containing phosphotransfer protein Ypd1 was found to confer resistance to pradimicin (Hiramoto et al., 2003).

properties

CAS RN

131426-61-4

Product Name

Pradimicin FB

Molecular Formula

C35H36N2O15

Molecular Weight

724.7 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C35H36N2O15/c1-10-5-16-22(28(43)19(10)33(47)37-17(9-38)34(48)49)21-14(27(42)32(16)52-35-31(46)30(45)24(36-3)11(2)51-35)8-15-23(29(21)44)26(41)13-6-12(50-4)7-18(39)20(13)25(15)40/h5-8,11,17,24,27,30-32,35-36,38-39,42-46H,9H2,1-4H3,(H,37,47)(H,48,49)/t11-,17-,24+,27+,30+,31-,32+,35+/m1/s1

InChI Key

YLKHGLQUCDIHFA-VKUZSMOCSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC

Other CAS RN

131426-61-4

synonyms

Pradimicin FB

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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